Invertose
Overview
Description
Synthesis Analysis
Invertase synthesis is influenced by both internal and external factors. For instance, in sugar cane, vacuolar invertase levels are determined by the balance between synthesis and degradation, with auxin and glucose regulating its synthesis (Glasziou, Waldron, & Bull, 1966). Similarly, in Aspergillus niger, the synthesis of invertase is induced by β-fructofuranoside substrates like raffinose and sucrose, while glucose and fructose act as repressors (Rubio & Navarro, 2006).
Molecular Structure Analysis
The molecular structure of invertase varies across species but generally involves glycoprotein components. For example, invertase from Pichia anomala is a multimeric glycoprotein with subunits of 86.5 kDa and about 30% carbohydrate content (Rodríguez et al., 1995). This structural complexity influences the enzyme's thermal sensitivity and activity.
Chemical Reactions and Properties
Invertase catalyzes the cleavage of sucrose to yield glucose and fructose, a reaction fundamental to various biological and industrial processes. The enzyme's activity and stability are affected by pH, temperature, and metal ions. For instance, invertase from Saccharomyces cerevisiae shows optimum activity at pH 4.5 and 50°C, demonstrating its efficiency in sucrose breakdown (Kulshrestha et al., 2013).
Physical Properties Analysis
The physical properties of invertase, including its molecular weight and glycosylation status, vary across different organisms. In Schizosaccharomyces pombe, the enzyme is a high-molecular-mass glycoprotein dissociable into subunits, showcasing the diversity in its physical form and implications for its functional roles (Moreno, Sánchez, & Rodríguez, 1990).
Chemical Properties Analysis
Invertase exhibits distinct chemical properties, such as substrate specificity and reaction kinetics. The enzyme's activity is influenced by various factors, including inhibitors and environmental conditions. For example, an invertase from Rhodotorula glutinis has a high hydrolytic activity in solutions with high sucrose concentrations, indicating its potential for industrial applications in syrup production (Rubio, Runco, & Navarro, 2002).
Scientific Research Applications
- Analytical and Bioanalytical Chemistry
-
Beverage Industry
-
Confectionery Industry
-
Bakery Industry
-
Production of High Fructose Syrup
-
Production of Artificial Honey
-
Calf Feed
-
Food for Honeybees
Future Directions
properties
IUPAC Name |
2,3,4,5,6-pentahydroxyhexanal;1,3,4,5,6-pentahydroxyhexan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O6/c2*7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2;1,3-6,8-12H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVXUVWGSCCGHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.C(C(C(C(C(=O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
>105ºC | |
Record name | Invert sugar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09344 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Completely soluble | |
Record name | Invert sugar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09344 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Density |
1.00211 (WT %= 1; VACUUM) | |
Record name | INVERT SUGAR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2008 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
CID 21924868 | |
CAS RN |
8013-17-0 | |
Record name | Invert sugar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09344 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sugar, invert | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sugar, invert | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INVERT SUGAR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2008 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes | |
Record name | Invert sugar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09344 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.